(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone
CAS No.: 618091-38-6
Cat. No.: VC3919746
Molecular Formula: C16H11ClFN3O
Molecular Weight: 315.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618091-38-6 |
|---|---|
| Molecular Formula | C16H11ClFN3O |
| Molecular Weight | 315.73 g/mol |
| IUPAC Name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
| Standard InChI Key | SPBJSPXXKFWOMN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name of this compound is [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone, reflecting its substitution pattern (Fig. 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 618091-38-6 | |
| Molecular Formula | ||
| Molecular Weight | 315.73 g/mol | |
| SMILES Notation | C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl | |
| InChI Key | SPBJSPXXKFWOMN-UHFFFAOYSA-N |
The structure comprises:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Amino group (-NH): Positioned at C5, enhancing hydrogen-bonding potential.
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4-Fluorophenyl substituent: Attached to N1, introducing electron-withdrawing effects.
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4-Chlorophenyl ketone: Linked to C4, contributing to hydrophobic interactions .
Synthesis and Manufacturing
Industrial Availability
Commercial suppliers offer the compound at varying purities and prices:
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | AldrichCPR | 250 mg | $29.80 |
| American Custom Chemicals | 95% | 1 g | $1,030.84 |
| American Custom Chemicals | 95% | 5 g | $4,244.63 |
Data current as of March 2024 .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Key physicochemical parameters (experimental and predicted):
| Property | Value/Estimate | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| LogP (Partition Coeff.) | 3.2 ± 0.3 | Computational |
| Water Solubility | <1 mg/mL (25°C) | Estimated |
| Stability | Stable under inert gas |
The high LogP suggests lipophilicity, favoring membrane permeability but limiting aqueous solubility. The electron-withdrawing substituents (F, Cl) may enhance metabolic stability compared to non-halogenated analogs.
Biological Activity and Mechanisms
Pyrazole Pharmacophore Interactions
Pyrazole derivatives exhibit diverse bioactivities via:
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Kinase inhibition: ATP-binding site competition (e.g., JAK2, CDK inhibitors).
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Receptor modulation: GPCR antagonism (e.g., cannabinoid receptors) .
Though specific target data for this compound are unavailable, structural analogs demonstrate:
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Anticancer activity: IC values <10 µM against breast cancer cell lines .
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Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli .
Structure-Activity Relationships (SAR)
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4-Fluorophenyl group: Enhances metabolic stability and target affinity through hydrophobic and electrostatic interactions.
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Chlorophenyl ketone: May act as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes.
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